Tert-butyl 4-(3-(4-bromo-2-fluorophenoxy)propyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-(4-bromo-2-fluorophenoxy)propyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1055120-85-8. It has a molecular weight of 359.24 and its linear formula is C15H20BrFN2O2 .
Physical and Chemical Properties Analysis
This compound is a solid under normal conditions. It should be stored in an inert atmosphere at 2-8°C . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl piperazine derivatives have been synthesized using various methods. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction, characterized by spectroscopic methods, and analyzed using X-ray diffraction, revealing a three-dimensional architecture formed by intermolecular interactions (Sanjeevarayappa et al., 2015).
Another study reports the crystal structure of a sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, prepared using a modified Bruylants approach, providing insights into its novel chemistry and pharmacological potential (Gumireddy et al., 2021).
Biological Evaluation and Antibacterial Activity
- The antibacterial and antifungal activities of tert-butyl piperazine derivatives have been explored. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized, characterized, and evaluated for their antimicrobial activities, showing moderate activity (Kulkarni et al., 2016).
Application in Corrosion Inhibition
- Novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have shown potential in corrosion inhibition. Electrochemical, quantum chemical, and surface characterization studies revealed their efficacy in protecting steel surfaces from corrosion (Praveen et al., 2021).
Medicinal Chemistry and Radioligand Synthesis
- Tert-butyl piperazine derivatives have been synthesized for potential use in medicinal chemistry. For example, carbon-11-labeled carboxamide derivatives were developed as potential PET radioligands for imaging dopamine D3 receptors (Gao et al., 2008).
Mechanism of Action
Target of Action
The compound contains a piperazine moiety, which is a common structural feature in many pharmaceuticals. Piperazine derivatives often exhibit biological activity by interacting with various receptors in the body, such as serotonin and dopamine receptors .
Mode of Action
The interaction of the compound with its target often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. The bromo and fluoro substituents on the phenyl ring may enhance the compound’s binding affinity to its target .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific target. If the compound targets serotonin receptors, for example, it could affect the serotonin signaling pathway and influence mood and behavior .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, and route of administration. The presence of the tert-butyl and piperazine groups could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For instance, if the compound acts as an agonist at serotonin receptors, it could increase serotonin signaling and produce a corresponding physiological response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of other competing molecules .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
tert-butyl 4-[3-(4-bromo-2-fluorophenoxy)propyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrFN2O3/c1-18(2,3)25-17(23)22-10-8-21(9-11-22)7-4-12-24-16-6-5-14(19)13-15(16)20/h5-6,13H,4,7-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADAKZUPXAHSHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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